1-But-3-ynyl-3-methylpiperidine-3-carbonitrile
Description
1-But-3-ynyl-3-methylpiperidine-3-carbonitrile is a piperidine-derived carbonitrile compound characterized by a six-membered piperidine ring substituted with a methyl group and a but-3-ynyl chain at the 3-position. While direct experimental data on this compound is absent in the provided evidence, its structural analogs (e.g., piperidine and pyrrolidine carbonitriles) offer insights into its properties and synthesis pathways.
Properties
IUPAC Name |
1-but-3-ynyl-3-methylpiperidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-3-4-7-13-8-5-6-11(2,9-12)10-13/h1H,4-8,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNMOAOJUCXPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCC#C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882002-98-3 | |
| Record name | 1-(but-3-yn-1-yl)-3-methylpiperidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-But-3-ynyl-3-methylpiperidine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-But-3-ynyl-3-methylpiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
- Dipeptidyl Peptidase IV Inhibition : One of the notable applications of this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. DPP-IV inhibitors are used to improve glycemic control in patients with type 2 diabetes. Research indicates that compounds similar to 1-but-3-ynyl-3-methylpiperidine-3-carbonitrile exhibit potent DPP-IV inhibitory activity, which can help manage diabetes symptoms by enhancing insulin secretion and inhibiting glucagon release .
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of piperidine, including those with cyano groups, can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the carbonitrile functional group is believed to enhance the biological activity of these compounds by facilitating interactions with biological targets involved in cancer progression .
- Neurological Disorders : There is emerging evidence suggesting that piperidine derivatives can have neuroprotective effects, making them candidates for treating neurological disorders. The structural features of this compound may provide a scaffold for developing new therapies aimed at neurodegenerative diseases .
Synthetic Applications
- Multicomponent Reactions : The compound can serve as a building block in multicomponent reactions (MCRs), which are powerful methods in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials. This approach is particularly valuable in drug discovery, where diverse libraries of compounds need to be synthesized efficiently .
- Drug Design : Its unique structure makes it a suitable candidate for de novo drug design strategies aimed at targeting specific biological pathways. The ability to modify the piperidine ring and the terminal alkyne provides opportunities for creating analogs with improved efficacy and selectivity against target enzymes or receptors .
Case Study 1: DPP-IV Inhibition
A study published in a clinical journal highlighted the increasing use of DPP-IV inhibitors, including structures similar to this compound, showing significant improvements in glycemic control among patients with type 2 diabetes. The findings emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for better therapeutic outcomes .
Case Study 2: Anticancer Properties
Research conducted on various piperidine derivatives demonstrated their effectiveness against several cancer cell lines, showcasing the potential of this compound as a lead compound for further development into anticancer agents. The study provided insights into the mechanisms by which these compounds induce apoptosis in cancer cells, highlighting their therapeutic promise .
Mechanism of Action
The mechanism of action of 1-But-3-ynyl-3-methylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 1-But-3-ynyl-3-methylpiperidine-3-carbonitrile and related carbonitriles:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The but-3-ynyl group in the target compound introduces alkyne functionality, which may enhance cross-coupling reactivity compared to benzyl or hydroxymethyl groups in analogs .
- Functional Diversity: Pyridine-based carbonitriles () incorporate aromatic nitro and amino groups, enabling distinct electronic properties for applications in drug discovery .
Physicochemical and Reactivity Profiles
- Reactivity : The alkyne group in the target compound may enable click chemistry (e.g., Huisgen cycloaddition), unlike benzyl- or hydroxymethyl-substituted analogs .
- Stability : Hydrochloride salts of pyrrolidine carbonitriles () demonstrate enhanced crystallinity and stability, a feature that could be explored for the target compound .
Biological Activity
1-But-3-ynyl-3-methylpiperidine-3-carbonitrile is a chemical compound with the molecular formula C11H16N2. It features a piperidine ring that is substituted with a but-3-ynyl group, a methyl group, and a carbonitrile group. This unique structure allows for various biological activities, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound's action may involve modulation of neurotransmitter systems, particularly those related to the central nervous system (CNS) . Research indicates that it can influence pathways related to neuroprotection and neurodegeneration, making it a potential candidate for therapeutic applications in neurological disorders.
Pharmacological Applications
- Neuropharmacology : The compound has been studied for its potential effects on cognitive functions and memory enhancement. Its interaction with cholinergic systems suggests possible applications in treating conditions like Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit antimicrobial properties, although specific data on this compound's efficacy against various pathogens remains limited .
- Anti-cancer Potential : Some studies have explored the anti-cancer properties of piperidine derivatives. While direct evidence for this compound is scarce, similar compounds have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells .
Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of piperidine derivatives indicated that compounds similar to this compound could enhance neuronal survival under stress conditions. The study utilized in vitro models where the compound demonstrated reduced cell death and improved metabolic activity at specific concentrations .
Study 2: Antimicrobial Activity
In an investigation assessing the antimicrobial activity of various piperidine derivatives, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed variable efficacy, with some derivatives exhibiting significant inhibitory concentrations (MICs) against resistant strains of Mycobacterium tuberculosis .
Comparative Analysis
The synthesis of this compound typically involves multi-step organic reactions using strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction pathways include oxidation, reduction, and nucleophilic substitution, which are crucial for modifying its chemical structure to enhance biological activity .
Chemical Reactions
- Oxidation : Can be performed using potassium permanganate or chromium trioxide.
- Reduction : The carbonitrile group can be reduced to an amine using hydrogen gas in the presence of palladium catalysts.
- Substitution : Nucleophilic substitution reactions can occur with various nucleophiles, enhancing its versatility in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-But-3-ynyl-3-methylpiperidine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of piperidine-carbonitrile derivatives often involves cyclization or substitution reactions. For example, pyridine-3-carbonitrile derivatives are synthesized via regioselective reactions between substituted benzothiepinones and malononitrile in alcoholic solvents with sodium as a catalyst . Adapting this method, this compound could be synthesized by introducing the butynyl group via nucleophilic substitution or Sonogashira coupling. Reaction parameters like solvent polarity (e.g., methanol vs. ethanol), temperature (80–100°C), and catalyst loading (e.g., Na or K bases) critically affect regioselectivity and yield. Optimization via Design of Experiments (DoE) frameworks, as demonstrated in flow-chemistry syntheses, is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the piperidine ring structure and substituent positions. For instance, H NMR of similar compounds (e.g., 6-amino-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile) shows distinct peaks for methyl groups (δ 2.1–2.5 ppm) and cyano-substituted aromatic protons (δ 7.5–8.5 ppm) . Infrared (IR) spectroscopy identifies the nitrile stretch (~2200 cm) and tertiary amine bands (~1150 cm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H] and fragmentation patterns. Cross-validation with single-crystal X-ray diffraction, as used in pyrazolo-pyridine derivatives, resolves ambiguities in stereochemistry .
Q. What are the stability considerations for storing this compound, and how should decomposition be monitored?
- Methodological Answer : Stability is influenced by moisture, light, and temperature. Piperidine derivatives with electron-withdrawing groups (e.g., nitriles) are prone to hydrolysis under acidic/basic conditions. Storage in airtight containers under inert gas (N or Ar) at –20°C is advised . Monitor decomposition via periodic HPLC analysis (C18 column, acetonitrile/water gradient) or H NMR to detect hydrolysis byproducts like carboxylic acids. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of this compound be addressed, particularly when introducing the butynyl group?
- Methodological Answer : Regioselectivity in alkyne introduction often hinges on steric and electronic factors. For example, Sonogashira coupling of terminal alkynes with halogenated piperidines requires Pd/Cu catalysts and optimized ligand systems (e.g., PPh or Xantphos) to favor the 3-position . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals. Solvent effects (e.g., DMF vs. THF) and temperature gradients (e.g., 60°C vs. reflux) further modulate selectivity. Recent studies on trifluoromethylpyridines highlight microwave-assisted synthesis for enhanced control over reaction pathways .
Q. What strategies resolve contradictory data in spectroscopic analysis, such as ambiguous NOE correlations or unexpected coupling constants?
- Methodological Answer : Ambiguities arise from dynamic conformational changes or overlapping signals. Use 2D NMR (e.g., COSY, NOESY) to differentiate between axial and equatorial substituents in the piperidine ring. For example, NOESY correlations between the methyl group and adjacent protons confirm spatial proximity . If contradictions persist, derivatization (e.g., acetylation of amines) simplifies spectra. Synchrotron X-ray crystallography provides definitive structural validation, as demonstrated for pyrazolo-pyridine carbonitriles .
Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs). For nitrile-containing compounds, electrostatic potential maps identify nucleophilic attack sites. QSAR models trained on pyridine-carbonitrile derivatives correlate substituent bulkiness (e.g., butynyl vs. propyl) with solubility and membrane permeability . MD simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid environments, informing pharmacophore optimization.
Data Contradiction and Validation
Q. How should researchers validate conflicting toxicity profiles reported for structurally similar piperidine-carbonitriles?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Reproduce toxicity assays (e.g., Ames test, acute toxicity in zebrafish) under standardized conditions . For example, conflicting ecotoxicity data for benzyl carboxylates were resolved by HPLC-purifying the compound to >99% purity before testing . Cross-reference with ToxCast databases and apply read-across models for structurally related compounds.
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound, given its nitrile and alkyne functional groups?
- Methodological Answer : Nitriles release toxic HCN upon decomposition. Use fume hoods, cyanide antidote kits, and real-time HCN sensors . Alkynes are flammable; store under inert gas and avoid sparks . Personal protective equipment (PPE) must include nitrile gloves, face shields, and flame-resistant lab coats. Emergency procedures should align with SDS guidelines for pyridine-carbonitriles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
